molecular formula C8H9BrO2 B12999188 3-Bromo-2-(1-hydroxyethyl)phenol

3-Bromo-2-(1-hydroxyethyl)phenol

Cat. No.: B12999188
M. Wt: 217.06 g/mol
InChI Key: BSOJVXAZCWGWBG-UHFFFAOYSA-N
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Description

3-Bromo-2-(1-hydroxyethyl)phenol is an organic compound with the molecular formula C8H9BrO2 It contains a bromine atom, a hydroxyl group, and an ethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Bromo-2-(1-hydroxyethyl)phenol involves the bromination of 2-(1-hydroxyethyl)phenol. This can be achieved by reacting 2-(1-hydroxyethyl)phenol with bromine in the presence of a suitable solvent such as acetic acid. The reaction is typically carried out at room temperature, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of green chemistry principles, such as solvent-free reactions and the use of environmentally benign reagents, can also be employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(1-hydroxyethyl)phenol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups such as amino or nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents such as sodium amide (NaNH2) or sodium nitrite (NaNO2) can be employed for substitution reactions.

Major Products Formed

    Oxidation: The major product is 3-Bromo-2-(1-oxoethyl)phenol.

    Reduction: The major product is 2-(1-hydroxyethyl)phenol.

    Substitution: The major products depend on the substituent introduced, such as 3-Amino-2-(1-hydroxyethyl)phenol or 3-Nitro-2-(1-hydroxyethyl)phenol.

Scientific Research Applications

3-Bromo-2-(1-hydroxyethyl)phenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used as a probe to study enzyme activity and protein interactions.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(1-hydroxyethyl)phenol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their activity. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(1-hydroxyethyl)phenol
  • 3-Chloro-2-(1-hydroxyethyl)phenol
  • 3-Bromo-2-(1-methoxyethyl)phenol

Uniqueness

3-Bromo-2-(1-hydroxyethyl)phenol is unique due to the specific positioning of the bromine and hydroxyl groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds. For example, the presence of the bromine atom at the 3-position can enhance the compound’s electrophilicity, making it more reactive in substitution reactions.

Properties

Molecular Formula

C8H9BrO2

Molecular Weight

217.06 g/mol

IUPAC Name

3-bromo-2-(1-hydroxyethyl)phenol

InChI

InChI=1S/C8H9BrO2/c1-5(10)8-6(9)3-2-4-7(8)11/h2-5,10-11H,1H3

InChI Key

BSOJVXAZCWGWBG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC=C1Br)O)O

Origin of Product

United States

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